N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a structurally complex compound featuring a central pyridazinone core substituted with a thiophen-2-yl group at position 3. The butanamide linker connects this heterocyclic system to a 4-(diethylamino)-2-methylphenyl moiety. Key structural elements include:
- Diethylamino group: A strong electron-donating group that enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
- Thiophen-2-yl substituent: A sulfur-containing aromatic heterocycle known to modulate electronic properties and participate in π-π stacking interactions in biological targets .
- Pyridazinone core: A six-membered dihydropyridazine ring with a ketone group, commonly associated with diverse pharmacological activities, including kinase inhibition and cardiovascular effects .
This compound’s design integrates features aimed at balancing solubility (via the diethylamino group) and target engagement (via the thiophene and pyridazinone motifs).
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26(5-2)18-10-11-19(17(3)16-18)24-22(28)9-6-14-27-23(29)13-12-20(25-27)21-8-7-15-30-21/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUMYZXRQCCTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Diethylamino group : Known for enhancing lipophilicity, which may improve membrane permeability.
- Methylphenyl group : Influences the compound's interaction with biological targets.
- Dihydropyridazin and thiophene rings : These heterocycles are often associated with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related structures have demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various bacterial strains.
- Comparative studies where certain derivatives showed higher efficacy than standard antibiotics like ciprofloxacin and ketoconazole .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Heterocyclic compounds have been extensively studied for their ability to inhibit cancer cell proliferation. For example:
- In vitro studies on similar pyridazine derivatives indicated a dose-dependent reduction in cell viability in cancer cell lines.
- Mechanistic studies suggested that these compounds may induce apoptosis through the activation of specific signaling pathways .
Case Studies
Several case studies highlight the biological activity of compounds with similar frameworks:
- Thiadiazole Derivatives : A study reported that thiadiazole derivatives exhibited antifungal activity against multiple phytopathogenic fungi, demonstrating the importance of heterocyclic systems in biological applications .
- Dihydropyridazine Compounds : Research indicated that dihydropyridazine derivatives showed promising results in inhibiting cancer cell lines, suggesting that modifications in the substituents could enhance their therapeutic potential .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : The diethylamino group may enhance binding affinity to specific receptors, influencing cellular responses and promoting therapeutic effects.
Data Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | MIC values lower than standard drugs |
| Anticancer | Dihydropyridazine derivatives | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Various heterocycles | Inhibition of key metabolic enzymes |
Scientific Research Applications
Pharmaceutical Development
N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably, compounds of similar structure have shown activity against Bruton's tyrosine kinase (Btk), which is implicated in B-cell malignancies and autoimmune disorders .
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The presence of the thiophene and pyridazine rings can enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer therapies. Research into related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuropharmacology
The diethylamino group suggests potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may influence cognitive functions or provide neuroprotective effects .
Antimicrobial Activity
There is emerging evidence that compounds featuring thiophene and pyridazine frameworks possess antimicrobial properties. Studies have demonstrated that these types of compounds can inhibit the growth of various bacterial strains, suggesting that this compound could be explored as a lead compound for developing new antimicrobial agents .
Case Study 1: Inhibition of Btk
In a study focused on Btk inhibitors, researchers synthesized several derivatives of this compound and assessed their biological activity. The most potent derivative exhibited IC50 values in the nanomolar range against Btk, demonstrating substantial inhibitory effects on B-cell activation pathways .
Case Study 2: Anticancer Properties
A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .
Case Study 3: Neuroprotective Effects
A neuropharmacological study explored the effects of this compound on neurodegenerative models. The findings suggested that it could enhance neuronal survival under oxidative stress conditions, possibly through modulation of antioxidant pathways .
Chemical Reactions Analysis
Amide Hydrolysis
The central butanamide linkage undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
NaOH/EtOH at elevated temperatures produces the corresponding carboxylate salt and free amine .
Oxidation of the Dihydropyridazinone Ring
The 1,6-dihydropyridazin-6-one moiety is susceptible to oxidation:
-
Oxidizing Agents : KMnO₄ or DDQ in aqueous acetone converts the dihydro ring to a fully aromatic pyridazin-6-one system .
Example:This reaction enhances electron delocalization, potentially altering biological activity .
Thiophene Reactivity
The thiophen-2-yl group participates in electrophilic substitutions:
-
Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the α-position .
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Halogenation : Br₂/FeBr₃ yields 5-bromothiophene derivatives .
-
Friedel-Crafts Acylation : AcCl/AlCl₃ generates acetylated thiophene analogs .
Tertiary Amine Modifications
The diethylamino group undergoes characteristic amine reactions:
-
Protonation : Forms water-soluble hydrochloride salts with HCl .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Oxidation : H₂O₂ or mCPBA oxidizes the amine to an N-oxide .
Nucleophilic Aromatic Substitution
While the parent compound lacks strong electron-withdrawing groups, the fluorophenyl analog in undergoes substitution at the para-fluorine position. For this compound, similar reactivity is less likely unless synthetic derivatives introduce halogens or nitro groups.
Cross-Coupling Reactions
The thiophene or pyridazinone rings may engage in metal-catalyzed couplings if halogenated:
Key Data Table
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: Pyridazinone (target compound) vs. pyrimidinone or thienopyrimidinone : These cores influence electronic distribution and hydrogen-bonding capacity. Pyridazinone’s conjugated ketone may enhance binding to polar residues in enzyme active sites. Thiophen-2-yl vs.
Substituent Effects: Diethylamino Group: Unique to the target compound and , this group significantly increases lipophilicity (clogP ~3.5 estimated) compared to fluorine or cyano substituents. Sulfur-Containing Groups: Thiophene (target) and sulfanyl bridges may improve redox stability compared to thioether linkages .
Solubility and Pharmacokinetics: The hydroxyethyl group in enhances aqueous solubility, whereas the target compound’s diethylamino group balances lipophilicity and moderate solubility in acidic environments.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via multi-step organic reactions, including:
- Amide coupling : Reacting the diethylamino-methylphenyl amine with a 6-oxo-dihydropyridazinone intermediate under peptide coupling conditions (e.g., HATU/DIPEA in DMF).
- Heterocyclic assembly : The thiophene-substituted dihydropyridazinone core is constructed via cyclocondensation of thiophene-2-carbohydrazide with a diketone precursor under acidic catalysis . Characterization :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and hydrogen bonding in the dihydropyridazinone ring.
- High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error.
- HPLC purity analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize target-based assays based on structural motifs:
- Kinase inhibition : Test against kinases (e.g., MAPK, JAK) due to the dihydropyridazinone scaffold’s ATP-binding pocket affinity. Use fluorescence polarization assays with recombinant enzymes.
- Cellular viability : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values against controls.
- Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Quantum mechanical calculations : Use density functional theory (DFT, B3LYP/6-31G*) to predict metabolic sites (e.g., oxidation of the thiophene ring or diethylamino group).
- Molecular docking : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability.
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP, blood-brain barrier permeability, and hERG channel liability .
Q. What strategies resolve contradictions in biological assay data?
- Dose-response validation : Repeat assays with stricter controls (e.g., vehicle-only, positive inhibitors) to rule out false positives/negatives.
- Orthogonal assays : Confirm kinase inhibition using thermal shift assays (TSA) alongside enzymatic assays.
- Statistical DOE : Apply factorial design to identify confounding variables (e.g., serum concentration in cell culture, DMSO solubility). For example, a 2³ factorial design evaluates temperature, pH, and incubation time effects .
Q. How does the thiophene moiety influence reactivity and target binding?
- Structure-activity relationship (SAR) studies : Synthesize analogs replacing thiophene with furan or phenyl rings. Compare IC₅₀ values in kinase assays.
- Electron localization analysis : Use frontier molecular orbital (FMO) calculations to assess thiophene’s electron-rich π-system for π-π stacking with kinase active sites.
- Crystallography : Co-crystallize the compound with a target kinase (e.g., PDB deposition) to visualize binding interactions .
Methodological Resources
- Synthetic optimization : Follow ICH Q11 guidelines for critical quality attributes (CQAs) in multi-step synthesis .
- Data analysis : Use software like GraphPad Prism for nonlinear regression of dose-response curves and ANOVA for DOE results .
- Safety protocols : Refer to SDS guidelines (e.g., handling dimethylamino groups under fume hoods, PPE requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
